molecular formula C27H23Cl2NO5 B12303924 (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline

(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline

Cat. No.: B12303924
M. Wt: 512.4 g/mol
InChI Key: RCPLTLVBEBYXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common approach starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 3,4-dichlorobenzyloxy substituent through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized proline derivatives, while substitution reactions can produce a variety of substituted proline compounds.

Scientific Research Applications

(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs and treatments, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The 3,4-dichlorobenzyloxy substituent can interact with various biological pathways, potentially influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-Fmoc-4-(3,4-dichlorophenyl)-L-proline
  • (4R)-1-Fmoc-4-(3,4-dichlorobenzyl)-L-proline
  • (4R)-1-Fmoc-4-(3,4-dichlorobenzoyl)-L-proline

Uniqueness

(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H23Cl2NO5

Molecular Weight

512.4 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H23Cl2NO5/c28-23-10-9-16(11-24(23)29)14-34-17-12-25(26(31)32)30(13-17)27(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,17,22,25H,12-15H2,(H,31,32)

InChI Key

RCPLTLVBEBYXJR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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